tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
“tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a chemical compound with the CAS Number: 1290626-82-2 . It has a molecular weight of 320.36 and its linear formula is C17H21FN2O3 .
Molecular Structure Analysis
The InChI Code of this compound is 1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is normal .Scientific Research Applications
Synthesis of Spirocyclic Oxindole Analogue
This compound is used in the synthesis of a spirocyclic oxindole analogue, specifically 1’- ( tert -butoxycarbonyl)-2-oxospiro [indoline-3,4’-piperidine]-5-carboxylic acid . This synthesis is efficient and scalable, with an overall yield of 35% over eight steps .
Key Building Blocks for Drug Discovery
Spirocyclic oxindoles, including this compound, are becoming key building blocks for drug discovery . They exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Interaction with a Wide Range of Receptors
Due to their structure, spirocyclic oxindoles interact with a wide range of receptors . This activity has resulted in significant interest in developing efficient methods to prepare spiro compounds .
Central Skeletons of Many Alkaloids
Spiroindole and spirooxindole scaffolds, which include this compound, are known as the central skeletons of many alkaloids with potential pharmaceutical activity . These include Horsfiline, Mitraphylline, Marefortine, Welwitindolinone A, Elacomine, and Alstonisine .
Affinity to 3D Proteins
The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems, including this compound, leads to their good affinity to 3D proteins . This makes these scaffolds attractive synthetic targets in organic chemistry and drug discovery projects .
Broad Spectrum of Biological Properties
These spirocyclic systems have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Mechanism of Action
Target of Action
It is known that spiro compounds, which this compound is a part of, interact with a wide range of receptors . These interactions have resulted in significant interest in developing efficient methods to prepare spiro compounds .
Mode of Action
Due to their structure, spiro compounds are known to interact with a wide range of receptors . This interaction could potentially lead to various biochemical changes depending on the specific receptor involved.
Biochemical Pathways
Spiro compounds have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . These activities suggest that the compound could potentially affect a variety of biochemical pathways.
properties
IUPAC Name |
tert-butyl 7-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYHSXBKHPXSPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)F)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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